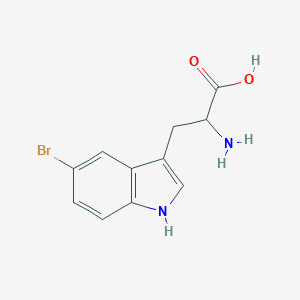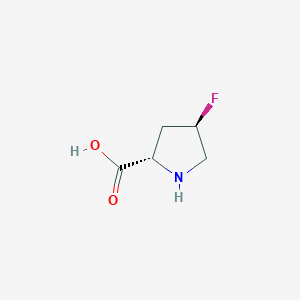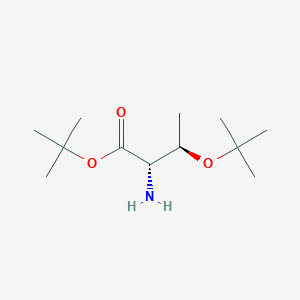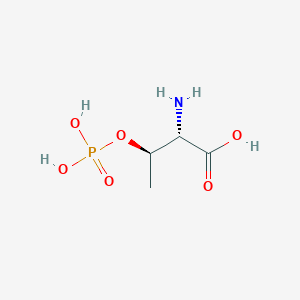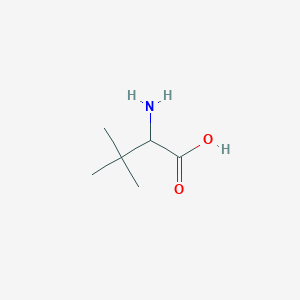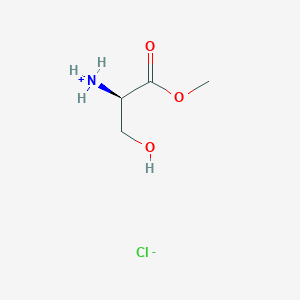
H-Orn(Z)-ome hcl
Descripción general
Descripción
H-Orn(Z)-ome hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The “Z” in its name refers to the benzyloxycarbonyl (carbobenzyloxy) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-ome hydrochloride typically involves the protection of the amino group of ornithine with the benzyloxycarbonyl group. This is followed by the esterification of the carboxyl group to form the methyl ester. The reaction conditions often include the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of H-Orn(Z)-ome hydrochloride may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pH, and solvent purity. The use of automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: H-Orn(Z)-ome hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.
Substitution: The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenolytic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Trifluoroacetic acid (TFA) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to ornithine or its derivatives.
Substitution: Formation of free amine derivatives.
Aplicaciones Científicas De Investigación
H-Orn(Z)-ome hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of H-Orn(Z)-ome hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in the urea cycle. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon removal of the protecting group, the free amine can participate in various biochemical reactions, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
N-Carbobenzyloxy-L-ornithine: Another protected form of ornithine with similar applications.
N-Carbobenzyloxy-L-lysine: A protected form of lysine used in peptide synthesis.
N-Carbobenzyloxy-L-arginine: A protected form of arginine with applications in biochemistry.
Uniqueness: H-Orn(Z)-ome hydrochloride is unique due to its specific protecting group and ester functionality, which provide distinct reactivity and stability compared to other protected amino acids. This makes it particularly useful in selective peptide synthesis and other specialized chemical reactions.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMKNWYEVTCNT-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)






